molecular formula C6H12N2O4 B13419964 [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Cat. No.: B13419964
M. Wt: 176.17 g/mol
InChI Key: QPADYGQDEFABBT-PYHARJCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound that belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. This compound is notable for its unique structure, which includes a tetrahydrofuran ring with hydroxyl and hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves the reaction of a suitable precursor with urea under controlled conditions. One common method involves the use of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl as a starting material, which is then reacted with urea in the presence of a catalyst to form the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific context.

Comparison with Similar Compounds

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can be compared with other similar compounds, such as:

    Tetrahydrouridine: A compound with a similar tetrahydrofuran ring structure, used as an inhibitor of cytidine deaminase.

    5-fluorouridine: Another nucleoside analog with a pyrimidine base, used in cancer treatment.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by a sugar-like structure with a urea functional group, which may contribute to its biological interactions. The specific stereochemistry at the 4S and 5R positions is crucial for its activity, influencing how it interacts with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
  • Modulation of Cellular Signaling Pathways : It may influence pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
  • Antiviral Properties : Preliminary studies suggest that it could have antiviral activity, particularly against RNA viruses, by interfering with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits nucleoside triphosphate synthesis
Antiviral ActivityReduces replication of RNA viruses
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant cell death in leukemia and breast cancer models, suggesting potential as an anticancer agent.
  • Antiviral Studies : In vitro assays were conducted to test the efficacy of the compound against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, supporting further investigation into its use as an antiviral treatment.
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. Findings revealed favorable bioavailability and a prolonged half-life, suggesting potential for therapeutic use.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as enzymatic synthesis are being explored to improve production efficiency while maintaining biological activity.

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

InChI

InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5?/m0/s1

InChI Key

QPADYGQDEFABBT-PYHARJCCSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1NC(=O)N)CO)O

Canonical SMILES

C1C(C(OC1NC(=O)N)CO)O

Origin of Product

United States

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